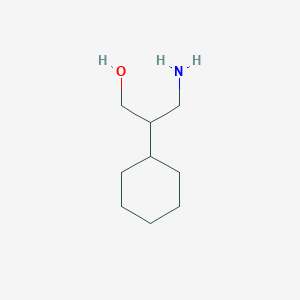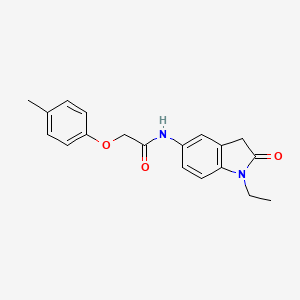
N-(1-ethyl-2-oxoindolin-5-yl)-2-(p-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-2-oxoindolin-5-yl)-2-(p-tolyloxy)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential as a drug candidate due to its ability to target specific receptors in the body.
Applications De Recherche Scientifique
Spatial Orientations and Anion Coordination
N-(1-ethyl-2-oxoindolin-5-yl)-2-(p-tolyloxy)acetamide and related amide derivatives exhibit unique spatial orientations that affect their anion coordination capabilities. These molecular structures can self-assemble into channel-like structures through weak C–H⋯π and C–H⋯O interactions. The spatial orientation of these molecules, such as adopting a tweezer-like geometry or S-shaped geometry, influences their interaction with anions, which is crucial for understanding their potential applications in molecular self-assembly and recognition processes (Kalita & Baruah, 2010).
Antimicrobial Properties
Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds exhibit significant antimicrobial activities against various pathogenic microorganisms, highlighting their potential as leads for developing new antimicrobial agents (Debnath & Ganguly, 2015).
Antioxidant Activity and Coordination Complexes
Research into pyrazole-acetamide derivatives, including structures similar to this compound, has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, underscoring the potential of this compound derivatives in designing antioxidant compounds (Chkirate et al., 2019).
Chemoselective Acetylation and Drug Synthesis
This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. For example, chemoselective acetylation has been employed to produce intermediates for antimalarial drugs, demonstrating the chemical versatility and application of this compound in drug synthesis processes (Magadum & Yadav, 2018).
Selective Fluorescent Sensing
Studies on fluorescent sensors based on quinoline platforms, which are structurally related to this compound, have demonstrated the ability to distinguish between metal ions like cadmium and zinc. These findings indicate the potential of this compound derivatives in developing selective fluorescent sensors for environmental and analytical applications (Zhou et al., 2012).
Propriétés
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-21-17-9-6-15(10-14(17)11-19(21)23)20-18(22)12-24-16-7-4-13(2)5-8-16/h4-10H,3,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMGZDQLDGTGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-Cyclobutyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2892995.png)
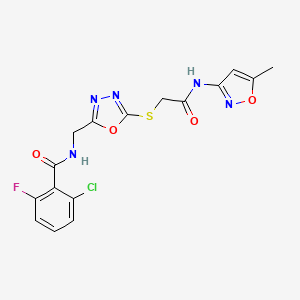
![N'-[2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2892997.png)
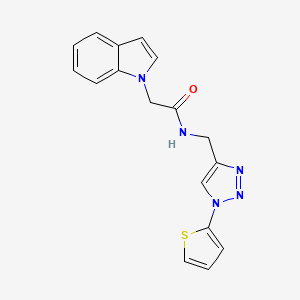

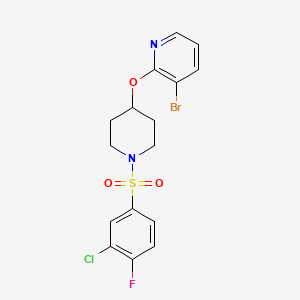
![3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide](/img/structure/B2893003.png)
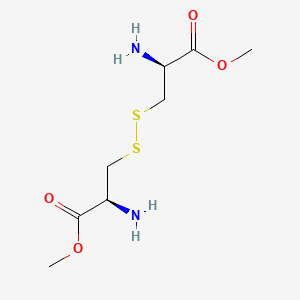


![4-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)oxan-4-ol](/img/structure/B2893011.png)
